3-amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
The compound 3-amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide (molecular formula: C₂₃H₂₁N₃OS) is a structurally complex heterocyclic molecule featuring a fused thieno[3,2-e]pyridine core, a seven-membered cyclohepta[b] ring, and a 2-naphthyl carboxamide substituent . Its extended aromatic system (naphthyl group) distinguishes it from simpler aryl-substituted analogs. Thienopyridine derivatives are pharmacologically significant, with documented anti-inflammatory, antimicrobial, and antiviral activities .
Properties
IUPAC Name |
6-amino-N-naphthalen-2-yl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c24-20-18-13-16-8-2-1-3-9-19(16)26-23(18)28-21(20)22(27)25-17-11-10-14-6-4-5-7-15(14)12-17/h4-7,10-13H,1-3,8-9,24H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOLAGYMXZLXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354119-17-8 | |
| Record name | 3-AMINO-N-(2-NAPHTHYL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the amino nitrogen.
Scientific Research Applications
3-amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-proliferative agent against cancer cell lines, including triple-negative breast cancer and colorectal cancer.
Biological Studies: It is used in studies investigating the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme implicated in various cancers.
Chemical Research: The compound serves as a model for studying the reactivity and stability of thienopyridine derivatives.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves the inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme. This enzyme plays a crucial role in cellular signaling pathways, and its inhibition can lead to the disruption of cancer cell growth and proliferation . The compound binds to the active site of PI-PLC, preventing its normal function and thereby exerting its anti-proliferative effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural and functional distinctions from analogs are summarized below, with key data tabulated for clarity.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Substituent Effects :
- The 2-naphthyl group in the target compound introduces a bulky, planar aromatic system, likely enhancing π-π stacking interactions with biological targets compared to smaller substituents (e.g., 4-chlorophenyl in KuSaSch100) .
- Halogenated analogs (e.g., 2,6-dichlorophenyl or 4-fluorophenyl ) may improve metabolic stability but reduce solubility due to increased hydrophobicity.
- Ring System Variations: The cyclohepta[b] ring (7-membered) in the target compound vs. cyclopenta[b] (5-membered) in KuSaSch100/101 alters conformational flexibility. Larger rings may accommodate bulkier protein pockets but increase synthetic complexity.
Pharmacological and Physicochemical Properties
- Bioactivity: Antiplasmodial activity in KuSaSch100/101 (IC₅₀: 0.12–0.15 μM) highlights the importance of the thienopyridine scaffold. The target compound’s naphthyl group may enhance binding to parasitic targets (e.g., Plasmodium enzymes) but requires empirical validation.
- Solubility and Stability : The naphthyl group’s hydrophobicity may reduce aqueous solubility compared to halogenated analogs. Melting points for analogs are typically <250°C , indicating moderate thermal stability.
Biological Activity
3-amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a synthetic compound belonging to the thieno[3,2-e]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that 3-amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that it can lower the cancer stem cell (CSC) fraction in breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's mechanism appears to involve apoptosis induction and modulation of metabolic pathways.
- Cytotoxicity : The compound has been shown to induce cell death in a dose-dependent manner. In MDA-MB-231 cells, a concentration of 0.05 µM was sufficient to achieve cytotoxicity after 24 hours of treatment. Higher concentrations (up to 25 µM) resulted in maximal cytotoxicity after 72 hours .
- Apoptosis Induction : Flow cytometry analysis revealed that the majority of cells underwent apoptosis following treatment with the compound. This suggests that the compound triggers programmed cell death pathways critical for eliminating cancerous cells .
- Metabolic Profiling : Metabolic profiling indicated significant alterations in glycolysis and gluconeogenesis pathways following treatment with this compound. A total of 21 metabolites were identified, highlighting its impact on cellular metabolism .
Study 1: Breast Cancer Cell Lines
In a study conducted on breast cancer cell lines (MDA-MB-231 and MCF-7), the effects of 3-amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide were evaluated using the MTT assay to determine cytotoxicity. The results demonstrated:
| Treatment Duration | Concentration (µM) | % Cell Viability |
|---|---|---|
| 24 hours | 0.05 | ~70% |
| 48 hours | 2.5 | <50% |
| 72 hours | 25 | ~10% |
This table illustrates that prolonged exposure and higher concentrations significantly reduced cell viability, indicating potent anticancer activity .
Study 2: Metabolic Impact
The metabolic effects of the compound were assessed using gas chromatography-mass spectrometry (GC-MS). Key findings included:
- Decreased levels of specific glycosphingolipids associated with CSCs.
- Alterations in metabolic pathways related to energy production and cellular growth.
These findings suggest that the compound not only affects cell viability but also modifies critical metabolic processes within cancer cells .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step processes, such as cyclization and functionalization of heterocyclic precursors. A validated approach includes:
- Step 1 : Formation of sodium methoxide-mediated intermediates using cyclopentanone derivatives and methyl formate .
- Step 2 : Reaction with cyanothioacetamide under acidic conditions to generate thioxo-tetrahydro intermediates.
- Step 3 : Coupling with bromoacetamide derivatives in ethanol with anhydrous sodium carbonate to finalize the scaffold .
Optimization Tips : - Use high-purity reagents and inert atmospheres to minimize side reactions.
- Adjust reaction time and temperature (e.g., reflux conditions) to enhance yield.
- Monitor progress via TLC or HPLC to isolate intermediates efficiently.
Q. How should researchers confirm structural identity and purity using spectroscopic methods?
Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to confirm proton environments and carbon assignments. DEPT experiments distinguish CH, CH, and CH groups .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch ~1650–1700 cm) .
- HRMS : Validate molecular formula and purity (>95%) .
Table 1 : Key Spectral Benchmarks
| Technique | Expected Signals | Purpose |
|---|---|---|
| NMR | δ 7.2–8.5 ppm (naphthyl protons) | Confirm aromatic substitution |
| NMR | δ 165–170 ppm (amide carbonyl) | Verify carboxamide linkage |
| IR | 3300–3500 cm (N-H stretch) | Detect primary amine |
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
Approaches :
- Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Structural Reanalysis : Re-examine X-ray crystallography or molecular docking models to assess target binding discrepancies .
- Condition Optimization : Test activity under varied pH, temperature, or co-solvent conditions to identify confounding factors .
Example : If computational models predict strong kinase inhibition but in vitro assays show weak activity, evaluate compound solubility or cellular uptake using LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing target binding?
Methodology :
- Analog Synthesis : Prepare derivatives with modifications to the naphthyl group, cycloheptane ring, or carboxamide moiety .
- Biological Screening : Test analogs against target proteins (e.g., kinases, GPCRs) using dose-response assays.
- Computational Modeling : Perform MD simulations to quantify binding energy contributions of specific substituents .
Table 2 : SAR Design Parameters
| Functional Group | Modification Example | Assay Outcome |
|---|---|---|
| Naphthyl Substituent | Replace with phenyl or indole | Reduced binding affinity |
| Cycloheptane Ring | Introduce methyl or halogen | Enhanced metabolic stability |
| Carboxamide | Replace with ester or sulfonamide | Altered selectivity |
Q. What experimental designs are critical for validating the compound’s mechanism of action in multidrug-resistant (MDR) cancer models?
Protocol :
- In Vitro Models : Use MDR cell lines (e.g., P-glycoprotein-overexpressing KB-V1) with cytotoxicity assays (MTT/WST-1) .
- Synergy Studies : Combine with chemosensitizers (e.g., verapamil) to assess P-gp inhibition potential .
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes in treated vs. untreated MDR cells .
Methodological Considerations for Data Analysis
- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for dose-response data .
- Data Reprodubility : Include triplicate measurements and positive/negative controls in all assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
